Methoxy-X04

Vue d'ensemble

Description

Le Méthoxy-X04 est une sonde fluorescente utilisée pour la détection et la quantification des plaques amyloïdes bêta, des enchevêtrements et de l’amyloïde cérébrovasculaire. Il s’agit d’un dérivé du rouge Congo et de la chrysamine-G, conçu pour être plus petit et plus lipophile, ce qui lui permet de traverser efficacement la barrière hémato-encéphalique. Le Méthoxy-X04 est particulièrement important dans la recherche sur la maladie d’Alzheimer en raison de sa capacité à se lier aux fibrilles amyloïdes bêta avec une forte affinité .

Méthodes De Préparation

Le Méthoxy-X04 est synthétisé par une série de réactions chimiques impliquant la modification du rouge Congo et de la chrysamine-G. Les conditions de réaction incluent souvent l’utilisation de solvants organiques et de catalyseurs pour obtenir les modifications souhaitées .

Dans la production industrielle, le Méthoxy-X04 est préparé dans des réacteurs à grande échelle sous des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus implique plusieurs étapes de purification, notamment la cristallisation et la chromatographie, pour obtenir le produit final avec une pureté supérieure à 98 % .

Analyse Des Réactions Chimiques

Le Méthoxy-X04 subit diverses réactions chimiques, notamment :

Oxydation : Le Méthoxy-X04 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes méthoxy, modifiant les propriétés du composé.

Substitution : Le Méthoxy-X04 peut subir des réactions de substitution où les groupes méthoxy sont remplacés par d’autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Imaging Applications

Methoxy-X04 serves as a crucial tool in the visualization of amyloid plaques, tau tangles, and cerebrovascular amyloid in various research settings.

In Vivo Imaging

This compound has been successfully used in several studies involving live animal models to visualize amyloid deposits:

- Study on Transgenic Mice : A single intravenous injection of 5 to 10 mg/kg of this compound allowed researchers to distinguish individual plaques within 30 to 60 minutes using multiphoton microscopy . This rapid imaging capability is critical for monitoring disease progression and evaluating therapeutic interventions.

Quantitative Imaging

Quantitative studies utilizing carbon-11-labeled this compound have shown its potential as a positron emission tomography (PET) imaging agent. This application is vital for assessing the efficacy of anti-amyloid therapies in clinical settings .

Study on Derivatives

Research focused on synthesizing this compound derivatives aimed to enhance its specificity and binding affinity for amyloid plaques. The study revealed that modified versions exhibited improved properties, making them promising candidates for further investigation in Alzheimer's pathology .

Correlative Light and Electron Microscopy

In a study utilizing this compound for correlative microscopy, researchers injected the compound into APP-PS1 mice before fixation. This method allowed for effective selection of plaque-containing sections for further analysis, demonstrating the utility of this compound in both live imaging and post-mortem studies .

Advantages of this compound

- High Specificity : this compound selectively binds to β-sheet structures found in amyloid plaques, providing high-resolution images essential for studying Alzheimer's disease .

- Non-invasive : Its ability to be administered peripherally allows for non-invasive imaging techniques that are less traumatic to subjects compared to traditional methods .

- Long-lasting Fluorescence : The compound retains fluorescence after binding to plaques, facilitating both in vivo and post-mortem analyses .

Limitations and Future Directions

While this compound has demonstrated significant potential, challenges remain:

- In Vivo Elimination : The slow elimination rate from the body can limit its effectiveness in certain imaging scenarios .

- Need for Further Research : Continued exploration into derivatives and alternative compounds is necessary to enhance specificity and reduce potential side effects during imaging procedures.

Data Table: Summary of Key Findings

Mécanisme D'action

Le Méthoxy-X04 exerce ses effets en se liant sélectivement aux feuillets bêta plissés présents dans les plaques amyloïdes bêta à cœur dense. Il traverse la barrière hémato-encéphalique et se lie aux fibrilles amyloïdes bêta avec une forte affinité (K_i = 26,8 nM). Cette liaison permet la visualisation des plaques amyloïdes à l’aide de techniques d’imagerie fluorescente. Le Méthoxy-X04 se colocalise avec les phagosomes CD68+ dans les microglies Iba1+ associées aux plaques, ce qui indique son rôle dans le marquage des populations de microglies associées aux plaques moléculairement distinctes .

Comparaison Avec Des Composés Similaires

Le Méthoxy-X04 est comparé à d’autres composés similaires tels que le rouge Congo et la chrysamine-G. Alors que le rouge Congo et la chrysamine-G se lient également aux fibrilles amyloïdes bêta, le Méthoxy-X04 est plus petit et plus lipophile, ce qui permet une meilleure pénétration de la barrière hémato-encéphalique et une plus grande spécificité de la liaison. L’affinité de liaison du Méthoxy-X04 (K_i = 26,8 nM) est très similaire à celle de la chrysamine-G (K_i = 25,3 nM), mais les propriétés améliorées du Méthoxy-X04 en font une sonde plus efficace pour l’imagerie in vivo .

Composés similaires

- Rouge Congo

- Chrysamine-G

- BSC4090 (un dérivé du Méthoxy-X04)

Les propriétés uniques du Méthoxy-X04, notamment sa forte affinité de liaison et sa capacité à traverser la barrière hémato-encéphalique, en font un outil précieux dans la recherche sur la maladie d’Alzheimer et dans d’autres applications scientifiques.

Activité Biologique

Methoxy-X04 is a fluorescent amyloid beta (Aβ) probe that has gained attention for its ability to penetrate the blood-brain barrier and selectively bind to amyloid deposits, making it a valuable tool in Alzheimer's disease (AD) research. This article explores the biological activity of this compound, including its binding characteristics, applications in imaging, and insights from recent studies.

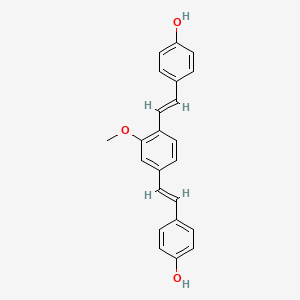

- Chemical Name : 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol

- Molecular Formula : C23H20O3

- Molecular Weight : 344.4 g/mol

- Purity : ≥98%

- CAS Number : 863918-78-9

- Excitation/Emission Maxima : 370 nm / 452 nm

Binding Affinity

This compound exhibits a high in vitro binding affinity for Aβ fibrils with a dissociation constant () of approximately 26.8 nM, comparable to other amyloid dyes such as Chrysamine-G (25.3 nM) . This strong affinity allows for effective targeting of amyloid plaques in various experimental settings.

Applications in Imaging

This compound is primarily utilized in confocal and multiphoton microscopy for the detection and quantification of Aβ plaques, tangles, and cerebrovascular amyloid. Its ability to provide high-resolution imaging of individual plaques in live animal models has made it a preferred choice for in vivo studies .

In Vivo Imaging Studies

- Transgenic Mouse Models : In studies involving PS1/APP transgenic mice, this compound was administered via intravenous injection at doses ranging from 5 to 10 mg/kg. High-contrast images of Aβ plaques were obtained within 30 to 60 minutes post-injection .

- Longitudinal Studies : this compound has been shown to remain bound to dense core plaques for extended periods (up to 90 days), facilitating longitudinal studies on plaque dynamics .

Study on Microglial Response

A study investigating the transcriptional signature of microglia associated with Aβ plaques utilized this compound to label plaque-associated microglia populations. The findings revealed that approximately 13.5% to 15.8% of microglia were actively phagocytosing Aβ in aged transgenic mice . This highlights the role of this compound not only as an imaging agent but also as a tool for understanding microglial function in AD pathology.

Comparative Imaging Techniques

In comparative studies assessing various amyloid dyes (including this compound), results indicated similar staining patterns for Aβ plaques across different fluorescent markers. However, this compound demonstrated superior specificity and binding characteristics compared to traditional stains like Thioflavin S .

Summary of Biological Activity

| Property | Details |

|---|---|

| Blood-Brain Barrier Penetration | Yes |

| Binding Affinity () | 26.8 nM |

| Imaging Techniques | Confocal Microscopy, Multiphoton Microscopy |

| Duration of Binding | Up to 90 days |

| Microglial Phagocytosis | ~13.5% - 15.8% in aged mice |

Propriétés

IUPAC Name |

4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYNZFHVGOFCMD-KHVHPYDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.